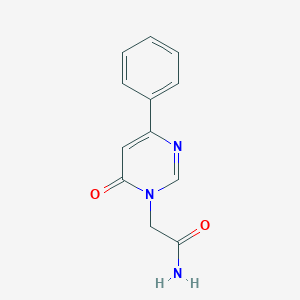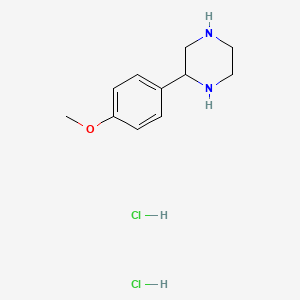
2-(4-Methoxyphenyl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)piperazine dihydrochloride, also known as para-Methoxyphenylpiperazine (MeOPP, pMPP, 4-MPP; Paraperazine), is a piperazine derivative with stimulant effects . It has been sold as an ingredient in “Party pills”, initially in New Zealand and subsequently in other countries around the world . It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties in a similar fashion to 3,4-methylenedioxymethamphetamine .
Synthesis Analysis
Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N- (4-methoxyphenyl) piperazine molecule were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods .Chemical Reactions Analysis
The key step in the synthesis of 2-substituted chiral piperazines includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been studied using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods .Safety and Hazards
Orientations Futures
The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
Mécanisme D'action
Target of Action
The primary targets of 2-(4-Methoxyphenyl)piperazine dihydrochloride are the serotonergic and dopaminergic systems . It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties .
Mode of Action
This compound interacts with its targets by binding to the serotonin and dopamine receptors , thereby exerting its effects . This interaction results in changes in the neurotransmitter levels in the brain, which can lead to various physiological effects .
Biochemical Pathways
The compound affects the serotonergic and dopaminergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, reward, and motor control. The downstream effects of these pathways can vary widely, depending on the specific context and the individual’s unique biochemistry .
Pharmacokinetics
It is known that the compound has a high affinity for the serotonin and dopamine receptors, which suggests that it may be readily absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on the serotonergic and dopaminergic systems . By interacting with these systems, the compound can influence a variety of physiological processes, potentially leading to changes in mood, cognition, and motor control .
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These may include the individual’s unique biochemistry, the presence of other substances in the body, and the specific physiological context in which the compound is acting .
Analyse Biochimique
Biochemical Properties
2-(4-Methoxyphenyl)piperazine Dihydrochloride is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties . This suggests that it interacts with serotonin and dopamine receptors, which are proteins that play crucial roles in neurotransmission .
Molecular Mechanism
Its assumed serotonergic and dopamine antagonistic properties suggest that it may bind to serotonin and dopamine receptors, inhibiting their activity and thereby exerting its effects .
Metabolic Pathways
Given its assumed serotonergic and dopamine antagonistic properties, it may interact with enzymes or cofactors involved in the metabolism of these neurotransmitters .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11;;/h2-5,11-13H,6-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVPGAKGHWAPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094609-01-3 |
Source


|
| Record name | 2-(4-methoxyphenyl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2906163.png)

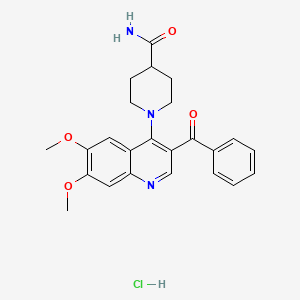
![6-(2-Fluorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906168.png)
![Tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methylcarbamate](/img/structure/B2906169.png)
![N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine](/img/no-structure.png)
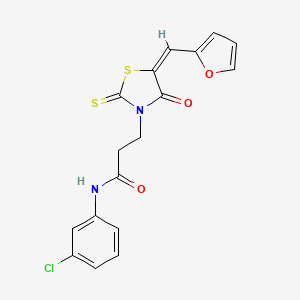
![3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2906175.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea](/img/structure/B2906177.png)

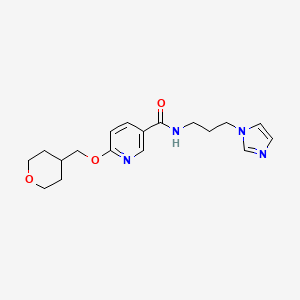
![3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2906182.png)
